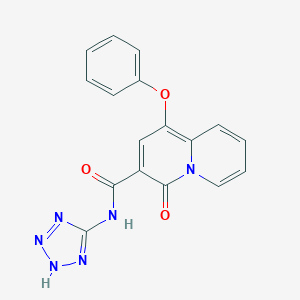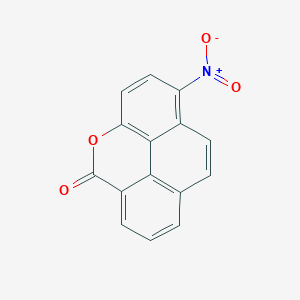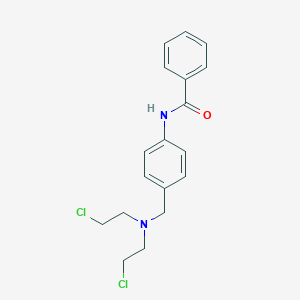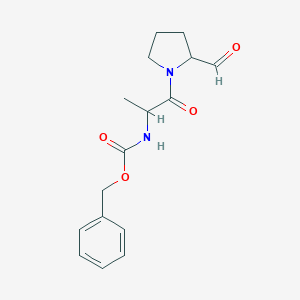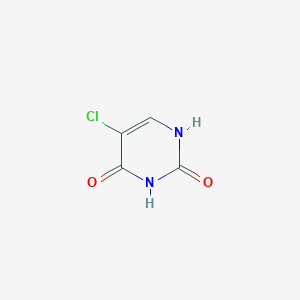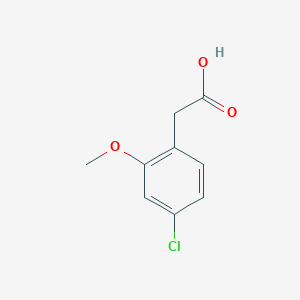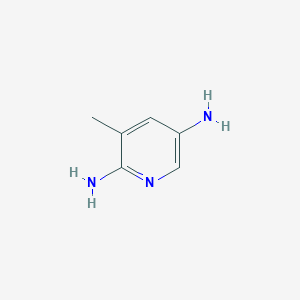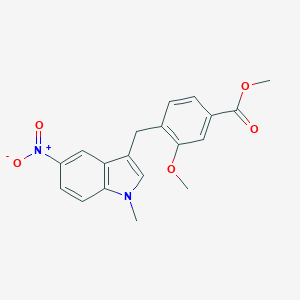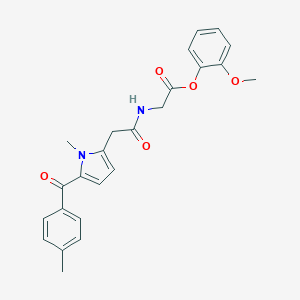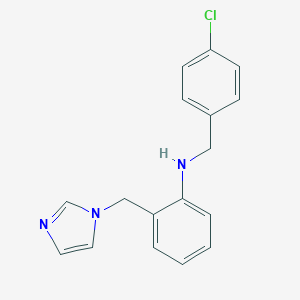
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, also known as CLB or Clonidine, is a widely studied chemical compound with various scientific research applications.
Wirkmechanismus
The mechanism of action of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine involves its binding to alpha-2 adrenergic receptors in the central nervous system. This binding results in the inhibition of norepinephrine release, which leads to a decrease in sympathetic nervous system activity. This decrease in activity can result in various physiological effects, including decreased heart rate, decreased blood pressure, and decreased anxiety.
Biochemische Und Physiologische Effekte
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has various biochemical and physiological effects on the body. It can lead to a decrease in heart rate, blood pressure, and anxiety. It can also lead to an increase in sedation and pain relief. These effects make N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine a useful compound for the treatment of various medical conditions, including hypertension, anxiety, and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has several advantages and limitations when used in lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it can have off-target effects, which can complicate experimental results. Additionally, the use of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine in lab experiments may not accurately reflect its effects in vivo, which can limit its usefulness.
Zukünftige Richtungen
There are several future directions for research on N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. One direction is to investigate its potential use in the treatment of opioid addiction. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been shown to reduce withdrawal symptoms in opioid-dependent individuals, suggesting that it may be useful as a treatment for addiction. Another direction is to investigate its potential use in the treatment of anxiety and depression. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of these conditions. Finally, further research is needed to better understand the off-target effects of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine and how they may impact its use in lab experiments and clinical settings.
Conclusion:
In conclusion, N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine is a well-studied chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has the potential to be a useful compound for the treatment of various medical conditions, and further research is needed to fully understand its potential.
Synthesemethoden
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine can be synthesized in several ways, including the reaction of 4-chlorobenzyl chloride with 2-(1H-imidazol-1-ylmethyl)aniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-chlorobenzylamine with 2-(1H-imidazol-1-ylmethyl)chloride in the presence of a base. These methods result in the formation of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been extensively studied for its various scientific research applications. It is commonly used as an alpha-2 adrenergic receptor agonist, which means it activates these receptors in the body. This activation can lead to a decrease in sympathetic nervous system activity, resulting in various physiological effects.
Eigenschaften
CAS-Nummer |
102432-74-6 |
|---|---|
Produktname |
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine |
Molekularformel |
C17H16ClN3 |
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2-(imidazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C17H16ClN3/c18-16-7-5-14(6-8-16)11-20-17-4-2-1-3-15(17)12-21-10-9-19-13-21/h1-10,13,20H,11-12H2 |
InChI-Schlüssel |
XSEISCCZWTVSRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)NCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)NCC3=CC=C(C=C3)Cl |
Andere CAS-Nummern |
102432-74-6 |
Synonyme |
4-CIMBA N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



